2-Azaspiro[5.5]undec-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67625-76-7 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-azaspiro[5.5]undec-1-ene |
InChI |
InChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h9H,1-8H2 |
InChI Key |
FPJLJNVIQKKKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCN=C2 |
Origin of Product |
United States |
Stereochemical Control in Azaspiro 5.5 Undec 1 Ene Synthesis
Enantioselective and Diastereoselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, while diastereoselective synthesis focuses on forming one diastereomer out of several possibilities. For azaspiro[5.5]undecane systems, these methods often involve creating or influencing stereocenters during the formation of the heterocyclic ring or the spirocyclic junction.
A primary strategy for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Oxazolidinones, popularized by David Evans, are a widely used class of chiral auxiliaries that can be attached to a substrate to form a chiral imide. researchgate.net These have been successfully applied in asymmetric alkylations and aldol (B89426) reactions to create chiral building blocks for complex natural products. researchgate.net
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This method is highly efficient and is a cornerstone of modern green chemistry.
Table 1: Examples of Chiral Auxiliary Strategies in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Diastereoselectivity (dr) | Application |
|---|---|---|---|
| Oxazolidinones | Aldol Reaction | High | Stereoselective construction of chiral building blocks researchgate.net |
| Camphor Derivatives | Alkylation | High | Synthesis of enantiopure alcohols researchgate.net |
| Pseudoephedrine | Alkylation | High | Synthesis of optically active carboxylic acids |
The defining feature of 2-azaspiro[5.5]undec-1-ene is the spirocenter, a quaternary carbon atom that is part of both rings. Controlling the absolute configuration of this spirocenter is a significant synthetic challenge. One effective method involves an intramolecular cyclization of a precursor that already contains a chiral center. The stereochemistry of the existing center can direct the cyclization to form one specific configuration at the spirocenter.
For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through a cascade [5+1] double Michael addition reaction. researchgate.netarabjchem.org In these reactions, the conformation of the intermediate, often a six-membered ring adopting a chair-like structure, dictates the facial selectivity of the final ring-closing step, thereby setting the stereochemistry of the spirocenter. researchgate.net X-ray crystallographic studies have confirmed that the cyclohexanone (B45756) unit of the resulting spirocycles often prefers a chair conformation. researchgate.net
A(1,3)-strain, also known as allylic 1,3-strain, is a type of steric strain that can significantly influence the conformation of molecules containing double bonds and adjacent stereocenters. york.ac.uk This strain arises from the interaction between a substituent on one end of a double bond and a substituent on an adjacent allylic carbon. In the context of this compound derivatives, A(1,3)-strain can be exploited to control the stereochemical outcome of addition reactions to the C=N or C=C double bond.
By controlling the conformation around the single bond connecting a chiral center to the double bond, A(1,3)-strain forces incoming reagents to attack the double bond from the less sterically hindered face. This conformational restriction enhances the diastereoselectivity of the reaction, leading to a higher yield of the desired stereoisomer. york.ac.uk This principle is a key factor in achieving high levels of asymmetric induction in reactions involving substrates where A(1,3)-strain is a dominant conformational factor. york.ac.uk
Stereochemical Characterization Techniques
The unambiguous determination of the stereochemistry of newly synthesized this compound derivatives is crucial. Several advanced analytical techniques are employed for this purpose.
X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of all stereocenters. researchgate.net The structures of numerous spiro[5.5]undecane derivatives have been elucidated using single-crystal X-ray diffraction. researchgate.netresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR is a powerful tool for structural elucidation in solution.
1D NMR (¹H and ¹³C): Provides initial information about the chemical environment of protons and carbons.
2D NMR Techniques : These experiments are essential for determining connectivity and spatial relationships.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly important for stereochemical assignment as it identifies protons that are close to each other in space, regardless of their bonding connectivity. This data helps in determining relative stereochemistry.
Table 2: Spectroscopic Techniques for Stereochemical Characterization
| Technique | Information Provided | Application in Azaspiro[5.5]undec-1-ene Analysis |
|---|---|---|
| X-ray Crystallography | Absolute 3D structure, bond angles, bond lengths | Definitive determination of the configuration of the spirocenter and other stereocenters. researchgate.netresearchgate.net |
| ¹H and ¹³C NMR | Chemical environment of atoms, basic connectivity | Initial structural verification. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms within the molecule | Elucidation of the complete molecular structure and assignment of all proton and carbon signals. researchgate.net |
Chemical Reactivity and Derivatization of 2 Azaspiro 5.5 Undec 1 Ene Scaffolds
Transformations of the Imine Functionality
The imine (C=N) double bond in 2-azaspiro[5.5]undec-1-ene is the most reactive site for chemical transformations, offering a gateway to a variety of saturated and functionalized derivatives. Key reactions include reduction, alkylation, and cycloaddition.
Reduction: The imine can be readily reduced to the corresponding saturated amine, 2-azaspiro[5.5]undecane. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The resulting secondary amine is a crucial intermediate for further N-functionalization.
Alkylation and Acylation: The nitrogen atom of the reduced azaspiro[5.5]undecane can be functionalized through alkylation or acylation reactions. These reactions introduce various substituents, allowing for the modulation of the compound's physicochemical properties.
Cycloaddition Reactions: The imine moiety can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, [3+2] cycloaddition reactions with suitable 1,3-dipoles can lead to the formation of more complex, fused heterocyclic systems.
| Reaction | Reagents | Product Type |
| Reduction | NaBH₄, H₂/Pd-C | Saturated 2-azaspiro[5.5]undecane |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl-2-azaspiro[5.5]undecane |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl) | N-Acyl-2-azaspiro[5.5]undecane |
Functionalization and Modification of the Azaspiro[5.5]undecane Ring System
Beyond the imine, the carbocyclic rings of the azaspiro[5.5]undecane system can be functionalized, although this often requires the prior synthesis of precursors with existing functional groups.
Stereoselective conjugate additions to α,β-unsaturated ketone precursors of the azaspiro[5.5]undecane ring system have been employed in the synthesis of histrionicotoxin (B1235042) analogs. For example, the conjugate addition of organocuprates to a dihydropyridin-4(1H)-one derivative of the azaspirocycle allows for the introduction of alkyl or alkenyl side chains with high stereocontrol acs.org. This approach is crucial for installing the characteristic side chains found in the natural products.
In some synthetic routes towards azaspiro[5.5]undecanes, functional groups are introduced at early stages and carried through the synthesis. For instance, a hydroxyl group can be present on the cyclohexane (B81311) ring, which can then be further manipulated in the final spirocyclic product.
Rearrangement Reactions
While specific rearrangement reactions of this compound itself are not extensively documented in the available literature, related azaspirocyclic systems can undergo rearrangements, often driven by ring strain or the presence of specific functional groups.
For example, in the broader context of spirocyclic synthesis, semipinacol-type ring expansions of 2-(1-hydroxycyclobutyl)enamides have been used to construct functionalized 1-azaspirocyclopentanones. While not a direct rearrangement of the undecane (B72203) system, this illustrates a potential strategy for accessing different ring sizes within azaspirocyclic frameworks.
Computational and Theoretical Studies of Azaspiro 5.5 Undecane Systems
Conformational Analysis and 3D Shape Elucidation
The three-dimensional architecture of azaspiro[5.5]undecane derivatives is a critical determinant of their physical, chemical, and biological properties. Computational methods, particularly conformational analysis, allow for a detailed exploration of the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them.
Detailed research into analogous spiro[5.5]undecane systems has revealed a strong preference for the constituent six-membered rings to adopt chair conformations. This preference is a consequence of minimizing torsional and steric strain. For instance, computational studies on 1,7-dioxaspiro[5.5]undecane have shown that the conformer where both rings are in a chair conformation and both oxygen atoms occupy axial positions with respect to the adjacent ring is the most stable. This arrangement is energetically favored by more than 2 kcal/mol over other possible conformers mst.edu. This significant energy difference underscores the powerful influence of stereoelectronic effects, such as the anomeric effect, in dictating the conformational equilibrium of spirocyclic systems.
The substitution pattern on the azaspiro[5.5]undecane core significantly influences its conformational preferences. The introduction of substituents can lead to a variety of stereoisomers with distinct three-dimensional shapes. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these isomers. For the parent 3-azaspiro[5.5]undecane-2,4-dione, X-ray crystallography has confirmed that the cyclohexane (B81311) ring adopts a chair conformation, while the piperidine (B6355638) ring is found in an envelope conformation researchgate.net.
The following table summarizes the relative energies of different conformers of 1,7-dioxaspiro[5.5]undecane, a related spirocyclic system, as determined by computational methods. This data provides a valuable reference for understanding the energetic landscape of similar spiro[5.5]undecane frameworks.
| Conformer | Relative Energy (kcal/mol) | Ring Conformations | Oxygen Atom Orientations |
|---|---|---|---|
| 2A | 0.0 | Chair / Chair | Axial / Axial |
| 2B | >2.4 | Not specified | Not specified |
| 2E | >4.8 | Not specified | Not specified |
Reaction Mechanism Investigations and Stereoselectivity Rationalization
Computational studies are equally powerful in unraveling the intricate details of chemical reactions that lead to the formation of azaspiro[5.5]undecane systems. By modeling reaction pathways and transition states, theoretical chemistry provides a molecular-level understanding of reaction mechanisms and the origins of stereoselectivity.
The synthesis of functionalized spiro compounds often yields a mixture of stereoisomers. DFT calculations have been successfully employed to correlate the observed diastereoselectivity in the formation of 2,4-dioxa-8-azaspiro[5.5]undec-9-enes and 2,4,8-triazaspiro[5.5]undec-9-enes via a domino [2+2+2] cycloaddition reaction acs.org. These theoretical models can elucidate the subtle energetic differences between competing transition states that lead to the preferential formation of one diastereomer over another.
For instance, in the synthesis of certain azaspiro[2.y]alkanes, enzymatic catalysis has been shown to produce a diverse range of stereoisomers with high diastereo- and enantioselectivity. Computational modeling of the enzyme's active site and the substrate binding modes can rationalize the observed stereochemical outcomes chemrxiv.org. These studies often reveal key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for orienting the substrate in a specific manner, thereby dictating the stereochemistry of the product.
The stereoselective synthesis of related spirocyclic systems, such as 2e-phenyl-4e-hydroxy-1-azaspiro[5.5]undecane, has been achieved through carefully designed reaction sequences. While specific computational studies on the reaction mechanism for this particular compound are not detailed, the principles of stereocontrol in similar systems often involve the use of chiral auxiliaries or catalysts that create a chiral environment, favoring the formation of a specific stereoisomer.
The table below presents a hypothetical summary of computational data that could be generated to rationalize the stereoselectivity of a reaction forming a 2-azaspiro[5.5]undecane derivative.
| Transition State | Stereochemical Outcome | Relative Free Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|---|
| TS-A (pro-R) | (R)-enantiomer | 0.0 | Hydrogen bonding, π-π stacking |
| TS-B (pro-S) | (S)-enantiomer | +2.5 | Steric repulsion |
Emerging Trends and Sustainable Practices in Azaspiro 5.5 Undec 1 Ene Synthesis
Green Chemistry Principles in Spirocyclic Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of complex molecules like 2-Azaspiro[5.5]undec-1-ene is crucial for developing environmentally benign and economically viable production methods. Key principles of green chemistry relevant to spirocyclic synthesis include the use of safer solvents, catalysis, and atom economy.
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. In the context of synthesizing spirocyclic imines, which are precursors to compounds like this compound, greener alternatives such as water, supercritical fluids, and bio-based solvents are being explored. For instance, water has been successfully employed as a solvent in the ultrasound-assisted synthesis of other spiroheterocycles, showcasing its potential to replace hazardous organic solvents.
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The use of catalysts, as opposed to stoichiometric reagents, minimizes waste generation. In the synthesis of azaspirocycles, various catalytic systems, including metal-based and organocatalysts, can be employed to facilitate key bond-forming reactions. The development of recoverable and reusable catalysts is a particularly active area of research, further enhancing the sustainability of these processes.
Table 1: General Comparison of Green vs. Traditional Synthesis Approaches for Heterocycles
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Often volatile organic compounds (VOCs) | Water, supercritical CO2, bio-solvents, or solvent-free conditions |
| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable, and less toxic alternatives |
| Energy | High temperature and pressure | Milder reaction conditions, alternative energy sources (microwaves, ultrasound) |
| Waste | Significant byproduct formation | High atom economy, minimized waste |
| Efficiency | Often multi-step with purification at each stage | One-pot or tandem reactions, reducing steps and waste |
This table provides an illustrative comparison and is not based on specific data for this compound.
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability.
For the synthesis of complex structures like azaspirocycles, flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. The small reaction volumes in flow reactors also mitigate the risks associated with highly exothermic or hazardous reactions.
While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the successful synthesis of other nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) in continuous flow systems highlights its potential. For instance, multi-step syntheses that are cumbersome in batch mode can often be streamlined into a continuous sequence in a flow reactor, minimizing manual handling and purification steps.
Table 2: Potential Advantages of Flow Chemistry in Azaspirocycle Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Can be inefficient, leading to side reactions | Efficient mixing, leading to better reaction control |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, improved containment |
| Scalability | Often requires re-optimization | Scalable by running the system for longer durations |
| Reproducibility | Can be variable | High, due to precise control of parameters |
This table illustrates the general advantages of flow chemistry for the synthesis of complex organic molecules.
Ultrasound-Promoted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions and processes, has emerged as a powerful tool in organic synthesis. Ultrasound irradiation can enhance reaction rates, improve yields, and enable reactions to occur under milder conditions. These effects are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures.
In the context of synthesizing spirocyclic compounds, ultrasound has been shown to promote various reactions, including condensations, cycloadditions, and multi-component reactions. The use of ultrasound can often reduce reaction times from hours to minutes and can sometimes obviate the need for a catalyst. For the synthesis of spiro-imines, which are key intermediates for compounds like this compound, ultrasound-assisted methods can offer a more efficient and environmentally friendly alternative to conventional heating. nih.gov
For example, ultrasound has been successfully utilized in the one-pot, three-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones in water, highlighting the potential of this technique for constructing complex spirocyclic frameworks in an environmentally benign manner. nih.gov Although specific research on the ultrasound-promoted synthesis of this compound is limited, the documented success with related structures suggests that this approach holds significant promise for future synthetic strategies.
Q & A
Basic Question: What are the established synthetic routes for 2-azaspiro[5.5]undec-1-ene derivatives, and how do reaction conditions influence yields?
Answer:
A three-component condensation method using 1,2,3-, 1,2,4-, or 1,3,5-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid has been reported to synthesize 2-azaspiro[5.5]undecane derivatives. The aromatic substitution pattern of trimethoxybenzene isomers significantly affects reactivity and conversion rates, with 1,3,5-trimethoxybenzene showing higher efficiency due to its symmetry and reduced steric hindrance . Yields typically range from 40–70%, depending on the nitrile substituent’s electronic properties (e.g., electron-withdrawing groups lower yields by deactivating the intermediate).
Advanced Question: How can base-catalyzed recyclization of spiro-thiazine intermediates be optimized to access novel spiro-pyrimidine derivatives?
Answer:
The recyclization of 1-thia-5-azaspiro[5.5]undec-2-ene under basic conditions (e.g., KOH in ethanol) produces spiro-thieno[2,3-d]pyrimidin-4(1H)-one derivatives. Key optimization parameters include:
- Temperature : Prolonged heating (12–24 hours at reflux) ensures complete cyclization.
- Base strength : Stronger bases (e.g., NaOEt) accelerate ring contraction but may promote side reactions.
- Substituent effects : Electron-donating groups on the thiazine ring stabilize intermediates, improving regioselectivity. Characterization via NMR and NMR is critical to confirm spiro-fused structures .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound derivatives?
Answer:
- NMR : Diagnostic signals include deshielded protons adjacent to the spiro center (δ 2.5–3.5 ppm) and aromatic protons in substituted derivatives (δ 7.3–7.6 ppm).
- NMR : The spiro carbon appears at δ 60–70 ppm, while carbonyl carbons (if present) resonate at δ 170–190 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., m/z 428 [M] for 2-benzylthio-3,9-dicyano derivatives) .
Advanced Question: How do contradictory data on substituent effects in spiro compound synthesis arise, and how can they be resolved?
Answer:
Contradictions often stem from divergent reaction mechanisms under varying conditions. For example:
- Nitrile reactivity : Electron-deficient nitriles (e.g., cyanoacetates) may undergo competitive hydrolysis in acidic media, reducing spiro product yields .
- Catalyst dependence : KOH vs. NaOEt in aminomethylation reactions (e.g., with formaldehyde) can lead to different regioselectivity in spiro-dicarbonitrile derivatives . Resolution requires systematic variation of parameters (pH, solvent polarity) and mechanistic studies (e.g., isotopic labeling).
Advanced Question: What strategies enable enantioselective synthesis of this compound derivatives?
Answer:
Chiral auxiliaries or asymmetric catalysis can achieve enantioselectivity:
- Chiral nitriles : TMSCN (trimethylsilyl cyanide) with chiral ligands (e.g., BINOL derivatives) induces enantiomeric excess (e.e. up to 63:37) in spiro-carbonitrile derivatives .
- Dynamic kinetic resolution : Use of chiral bases (e.g., cinchona alkaloids) during cyclization steps can bias spiro-center formation .
Basic Question: What are the challenges in reproducing literature methods for spiro compound synthesis?
Answer:
Common pitfalls include:
- Ambiguous stoichiometry : Some protocols omit exact ratios of trimethoxybenzene to aldehyde, leading to side products.
- Spectral misinterpretation : Overlapping NMR signals (e.g., spiro vs. bridgehead protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
- Moisture sensitivity : Reactions involving nitriles or strong acids require anhydrous conditions to prevent hydrolysis .
Advanced Question: How can computational methods predict the regioselectivity of spiro compound functionalization?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:
- Electrophilic aromatic substitution : Electron-rich positions on spiro-fused rings (e.g., para to nitrogen in thiazine derivatives) are favored sites for functionalization .
- Steric effects : Bulky substituents on the spiro carbon disfavor axial attack in cyclization reactions .
Basic Question: What safety precautions are critical when handling this compound intermediates?
Answer:
- Ventilation : Required for reactions releasing HCN (e.g., nitrile cyclization) .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory when using concentrated sulfuric acid .
- Waste disposal : Neutralize acidic byproducts before disposal to avoid environmental hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
